14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid
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Overview
Description
14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid is a complex organic compound with the molecular formula C13H24O7 It is characterized by its unique structure, which includes multiple ether linkages and a terminal carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid typically involves multi-step organic synthesis. One common approach is the stepwise construction of the ether linkages followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of catalysts to facilitate the formation of ether bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
13,13-Dimethyl-11-oxo-3,6,9,12-tetraoxatetradecan-1-oic acid: Similar structure but with one less ether linkage.
14-Hydroxy-3,6,9,12-tetraoxatetradecan-1-oic acid: Contains a hydroxyl group instead of a ketone.
Uniqueness
14,14-Dimethyl-12-oxo-3,6,9,13-tetraoxa pentadecan-1-oic acid is unique due to its specific arrangement of ether
Properties
IUPAC Name |
2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O7/c1-13(2,3)20-12(16)4-5-17-6-7-18-8-9-19-10-11(14)15/h4-10H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJBEIBYACUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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